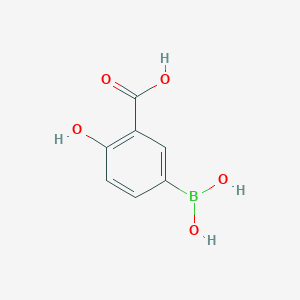

5-Borono-2-hydroxybenzoic acid

Descripción

Propiedades

IUPAC Name |

5-borono-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWUEDFDMUMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-borono-2-hydroxybenzoic acid typically involves the introduction of a boronic acid group into the salicylic acid structure. One common method is the direct borylation of salicylic acid using boron reagents under specific conditions. For instance, the reaction can be carried out using boron tribromide (BBr3) in an inert atmosphere, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 5-borono-2-hydroxybenzoic acid often involves scalable processes that ensure high yield and purity. One such method includes the use of dimethyl terephthalate as a starting material, which undergoes a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to produce the compound efficiently on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

5-Borono-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boric acid derivatives.

Reduction: Reduction reactions can modify the boronic acid group to produce different functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boric acid, while substitution reactions can produce various substituted salicylic acid derivatives .

Aplicaciones Científicas De Investigación

5-Borono-2-hydroxybenzoic acid has numerous applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-borono-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-hydroxybenzoic acid: This compound has a bromine atom instead of a boronic acid group.

2-Amino-5-hydroxybenzoic acid: This compound has an amino group instead of a boronic acid group.

Uniqueness

5-Borono-2-hydroxybenzoic acid is unique due to its boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with enzymes and other molecular targets .

Actividad Biológica

5-Borono-2-hydroxybenzoic acid, also known as 5-borono salicylic acid, is a compound of significant interest in various biological and medicinal research fields. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

5-Borono-2-hydroxybenzoic acid has the following chemical properties:

- Molecular Formula : C7H7B O3

- Molecular Weight : 151.94 g/mol

- CAS Number : 89-55-4

- Structure : The compound features a boron atom attached to the aromatic ring of salicylic acid, which enhances its reactivity and potential biological interactions.

The biological activity of 5-borono-2-hydroxybenzoic acid primarily revolves around its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been reported to interfere with the activity of certain kinases that are crucial for tumor growth and survival .

- Antioxidant Properties : The presence of the hydroxyl group in the salicylic acid structure contributes to its antioxidant capabilities. This property helps in scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that 5-borono-2-hydroxybenzoic acid exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting potential applications in neuroinflammatory conditions .

Case Studies

Several studies have explored the biological effects of 5-borono-2-hydroxybenzoic acid:

- Cancer Research : A study demonstrated that 5-borono-2-hydroxybenzoic acid effectively inhibits the growth of MYC-driven tumors by disrupting protein-protein interactions essential for tumorigenesis. This was achieved through high-throughput screening methods that identified this compound as a promising candidate for further development .

- Neuroprotection : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. By reducing reactive oxygen species (ROS) levels, it may offer therapeutic benefits in conditions such as Alzheimer's disease .

Table 1: Biological Activities of 5-Borono-2-hydroxybenzoic Acid

Q & A

Q. How to resolve discrepancies in reported catalytic activity of 5-Borono-2-hydroxybenzoic acid in organic transformations?

- Methodological Answer :

Systematic Review : Compare reaction conditions (catalyst loading, solvents) across studies.

Control Experiments : Replicate key studies with standardized reagents.

Advanced Analytics : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.

Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.